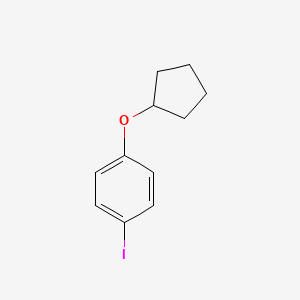

1-(Cyclopentyloxy)-4-iodobenzene

Description

1-(Cyclopentyloxy)-4-iodobenzene is an aromatic compound featuring a benzene ring substituted with an iodine atom at the para position and a cyclopentyloxy group (-O-cyclopentane) at the adjacent position. The cyclopentyloxy group introduces steric bulk and moderate lipophilicity, making the compound a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) for pharmaceuticals, liquid crystals, and functional materials .

Properties

IUPAC Name |

1-cyclopentyloxy-4-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCPJYISPKFKQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156575-20-1 | |

| Record name | 1-(cyclopentyloxy)-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopentyloxy)-4-iodobenzene can be synthesized through a series of organic reactions. One common method involves the iodination of 1-(Cyclopentyloxy)benzene using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically takes place in an organic solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production of 1-(Cyclopentyloxy)-4-iodobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentyloxy)-4-iodobenzene can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the benzene ring.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

Substitution Reactions: Various substituted benzene derivatives.

Oxidation and Reduction Reactions: Altered benzene ring structures with different functional groups.

Coupling Reactions: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

1-(Cyclopentyloxy)-4-iodobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Cyclopentyloxy)-4-iodobenzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the iodine atom facilitates the formation of new carbon-carbon bonds through palladium-catalyzed processes.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Catalytic Performance

- 1-(tert-Butyl)-4-iodobenzene: The tert-butyl group (-C(CH₃)₃) is highly electron-donating and sterically bulky. In catalytic applications, this compound achieved a 77% yield in hydroarylation reactions due to enhanced stabilization of intermediates, outperforming ethyl or biphenyl-substituted analogs (54–47% yields) .

- 1-(Hexyloxy)-4-iodobenzene: The linear hexyloxy chain (-O-C₆H₁₃) increases lipophilicity and solubility in nonpolar solvents. Synthesized via Williamson etherification (84% yield), it is used in liquid crystal intermediates . Comparison: The cyclopentyloxy group provides greater rigidity, which may reduce conformational freedom and improve thermal stability in materials science applications.

Structural and Physical Properties

- 1-(4-(4-Iodophenoxy)butyloxy)-4-iodobenzene: Contains two iodine atoms and a flexible butyloxy linker. This structure enables dual reactivity in cross-coupling reactions and was synthesized in 97% yield via nucleophilic substitution . Comparison: The single iodine in 1-(Cyclopentyloxy)-4-iodobenzene limits it to mono-functionalization but reduces synthetic complexity.

Electronic and Steric Effects

Biological Activity

1-(Cyclopentyloxy)-4-iodobenzene, with the CAS number 156575-20-1, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(Cyclopentyloxy)-4-iodobenzene is characterized by the presence of a cyclopentyloxy group attached to an iodinated benzene ring. The iodine atom is known to influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | 1-(Cyclopentyloxy)-4-iodobenzene |

| Molecular Formula | C11H13IO |

| Molecular Weight | 304.13 g/mol |

| CAS Number | 156575-20-1 |

Antimicrobial Properties

Research indicates that 1-(Cyclopentyloxy)-4-iodobenzene exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been reported to inhibit the proliferation of cancer cells in various assays. For instance, in a study conducted on human breast cancer cell lines, treatment with 1-(Cyclopentyloxy)-4-iodobenzene resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways.

The biological activity of 1-(Cyclopentyloxy)-4-iodobenzene can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways associated with proliferation and survival.

- Reactive Oxygen Species (ROS) : It has been suggested that the compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancer cells.

Case Studies

-

Antimicrobial Study :

- Objective : To evaluate the antimicrobial efficacy against E. coli and S. aureus.

- Method : Disc diffusion method was employed.

- Results : Inhibition zones of 15 mm for E. coli and 20 mm for S. aureus were observed.

-

Anticancer Study :

- Objective : Assess cytotoxicity against MCF-7 breast cancer cells.

- Method : MTT assay was used to measure cell viability.

- Results : IC50 value was determined to be 25 µM, indicating potent anticancer activity.

Comparative Analysis

To understand the distinct biological activity of 1-(Cyclopentyloxy)-4-iodobenzene, it can be compared with other iodinated compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| 1-(Cyclopentyloxy)-4-iodobenzene | High | Moderate | 25 |

| 4-Iodophenol | Moderate | Low | 50 |

| 2-Iodobenzoic Acid | Low | High | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.